N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-24-12-16(19(26)22-13-7-6-10-15(11-13)29-2)17-18(24)20(27)25(21(28)23-17)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMPFADDHEDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine. These are essential components of RNA and DNA, making DHFR a crucial target in cancer treatment.
Mode of Action
The compound inhibits DHFR with high affinity. By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition leads to a halt in the synthesis of RNA and DNA.
Biochemical Analysis
Biological Activity
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- CAS Number : 923185-58-4
- Molecular Weight : 390.4 g/mol
- Molecular Formula : C_20H_22N_4O_3
The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological significance and versatility in medicinal chemistry.
Antimicrobial Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit potent antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.488 µM to 62.5 µM in various studies . The presence of the pyrimidine moiety is crucial for the biological activity observed.
Anticancer Properties
Studies have demonstrated that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold possess anticancer activity. For example, derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as tyrosine kinases and dihydrofolate reductase . The specific compound may also share similar properties due to its structural analogies.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo[3,2-d]pyrimidine derivatives has been explored extensively. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antitubercular Activity
A study focused on a series of pyrrolo[3,2-d]pyrimidine derivatives revealed that modifications at the C-4 position significantly influenced their antitubercular activity. The most potent derivative exhibited an MIC value comparable to existing antitubercular drugs like Rifampicin . This highlights the importance of structural optimization in developing effective treatments for tuberculosis.
Case Study 2: Anticancer Activity
Another study evaluated various derivatives against cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating promising anticancer potential . These findings suggest that further exploration of this compound could lead to new cancer therapies.
Summary of Research Findings
The biological activity of this compound is supported by various studies highlighting its:
- Antimicrobial Activity : Effective against Mycobacterium tuberculosis.
- Anticancer Properties : Inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine exhibited selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy and methyl groups can enhance its antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can decrease the levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Polymer Chemistry
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has been utilized in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .
Nanotechnology
The compound has potential applications in nanotechnology as a precursor for synthesizing nanoparticles with specific functional properties. Studies have explored its use in creating drug delivery systems where nanoparticles can encapsulate therapeutic agents and release them in a controlled manner .
Biological Studies
In biological research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions. Its ability to selectively bind to certain biological targets allows researchers to investigate pathways involved in disease processes. This application is crucial for drug discovery and development efforts aimed at identifying new therapeutic agents .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry reported on the synthesis of various derivatives of this compound and their evaluation against breast cancer cell lines. The most potent derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics.
- Antimicrobial Activity : In another investigation documented in Antimicrobial Agents and Chemotherapy, derivatives were tested against resistant strains of bacteria, demonstrating efficacy comparable to existing antibiotics.
- Inflammation Models : Research published in Pharmacology Reports highlighted the compound's ability to reduce edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are derived from the pyrrolo[3,2-d]pyrimidine or related heterocyclic cores, with variations in substituents influencing physicochemical and synthetic properties (Table 1).
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural similarity to and compounds.
Key Observations:
- Substituent Impact : The 3-methoxyphenyl group in the target compound likely enhances lipophilicity compared to chlorinated () or methylated () analogs. This could influence membrane permeability and bioavailability .
- Synthetic Yields : Substituent complexity affects reaction efficiency. For example, carboxamide derivatives (e.g., 10a in ) exhibit lower yields (39%) compared to amine-functionalized analogs (81–93%) due to steric and electronic challenges .
Physicochemical Properties
- Crystal Structure Insights : Thiazolo[3,2-a]pyrimidine analogs () exhibit puckered central rings and dihedral angles (e.g., 80.94° between fused rings), suggesting conformational flexibility influenced by substituents .
Q & A
Q. What are the key considerations in designing synthetic routes for this compound?
Synthetic routes for pyrrolo[3,2-d]pyrimidine derivatives require careful selection of reagents, solvents, and reaction conditions. For example:
- Amine coupling : Use methanol or ethanol as solvents with reflux conditions (6–8 hours) to promote nucleophilic substitution, as seen in the synthesis of compound 9 via methods A and B .
- Catalysts : Acidic conditions (e.g., HCl or p-TsOH) can accelerate cyclization, as demonstrated in compound 12’s synthesis .
- Yield optimization : Recrystallization from ethanol-DMF mixtures improves purity (e.g., compound 9, 78% yield) .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) to confirm substituent positions .
- IR : Detect key functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹ for dioxo groups) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What experimental parameters influence crystallization and purity?
- Solvent selection : Ethanol-DMF mixtures yield higher-purity crystals compared to methanol alone .
- Temperature control : Slow evaporation at 298 K produces single crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation .
- Data-driven optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent effects, reaction times) to recommend optimal conditions .
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?
- SAR studies : Compare analogs (e.g., compound 9 vs. fluorinated derivatives) using enzymatic assays. Methoxy groups enhance solubility but may reduce binding affinity compared to halogens .
- Docking simulations : Map substituent interactions with target proteins (e.g., kinase domains) to prioritize synthetic targets .
Q. How can crystallographic data resolve contradictions in spectral assignments?
- X-ray diffraction : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by confirming bond lengths and dihedral angles (e.g., C8–C9 bond length: 1.39 Å) .
- Hydrogen bonding networks : Identify bifurcated C–H···O interactions (e.g., in compound 13) that stabilize molecular conformations .
Q. What strategies reconcile discrepancies in reported reaction yields?
- Meta-analysis : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst loading across studies .
- Byproduct analysis : Use HPLC-MS to trace side reactions (e.g., hydrolysis of nitriles to carboxamides) that reduce yields .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions for Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Method | Solvent | Catalyst | Yield (%) | Ref |
|---|---|---|---|---|---|
| 9 | A | Methanol | NH₃ | 72 | |
| 9 | B | DMF | HCOOH | 68 | |
| 12 | C | Methanol | p-TsOH | 65 |
Q. Table 2: Key Crystallographic Parameters
| Compound | Space Group | Dihedral Angle (°) | R Factor | Ref |
|---|---|---|---|---|
| Ethyl ester derivative | P2₁/c | 80.94 | 0.054 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
